molecular formula C14H12ClN3O2 B2464167 (5-chloro-2-methoxyphenyl)(5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)methanone CAS No. 1448123-84-9

(5-chloro-2-methoxyphenyl)(5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)methanone

Cat. No. B2464167
CAS RN: 1448123-84-9
M. Wt: 289.72
InChI Key: WDAFXOGZIBXLQL-UHFFFAOYSA-N
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Description

(5-chloro-2-methoxyphenyl)(5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)methanone is a synthetic compound that has been the subject of scientific research due to its potential applications in the field of medicine. This compound is known for its unique chemical structure and its ability to interact with specific biochemical pathways in the body.

Scientific Research Applications

Synthesis and Characterization:

  • The compound has been synthesized and characterized spectroscopically, confirming its structure through techniques like X-ray diffraction (XRD), showcasing its potential in material science and chemical synthesis (Lakshminarayana et al., 2009).

Biological and Medicinal Chemistry:

  • It has been involved in the synthesis of PET agents for imaging LRRK2 enzyme in Parkinson's disease, indicating its use in developing diagnostic tools for neurodegenerative diseases (Wang et al., 2017).
  • Certain derivatives have shown interesting antimicrobial activities, suggesting its potential in developing new antimicrobial agents (Chaudhari, 2012).
  • Novel compounds synthesized from this chemical have displayed significant anti-inflammatory activities, indicating its usefulness in creating anti-inflammatory medications (Mohamed et al., 2013).

Material Science and Crystallography:

  • The molecular and crystal structure analysis of derivatives reveals insights into molecular conformations and stability, aiding in the understanding of material properties (Akkurt et al., 2003).

Chemical Synthesis and Methodology:

  • Involved in the development of novel synthesis methods and molecular docking studies, contributing to the field of synthetic chemistry and drug design (Malathi & Chary, 2019).

properties

IUPAC Name

(5-chloro-2-methoxyphenyl)-(5,7-dihydropyrrolo[3,4-d]pyrimidin-6-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12ClN3O2/c1-20-13-3-2-10(15)4-11(13)14(19)18-6-9-5-16-8-17-12(9)7-18/h2-5,8H,6-7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WDAFXOGZIBXLQL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)Cl)C(=O)N2CC3=CN=CN=C3C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(5-chloro-2-methoxyphenyl)(5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)methanone

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